Cyclo(-D-Tyr-Arg-Arg-Nal-Gly-)
Overview
Description
FC 131 is a cyclopentapeptide known for its role as an antagonist for the CXC-chemokine receptor 4 (CXCR4). This receptor is involved in various physiological and pathological processes, including HIV infection, cancer progression, and stem cell recruitment .
Scientific Research Applications
FC 131 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in modulating CXCR4-mediated signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating HIV infection and cancer by inhibiting CXCR4.
Industry: Utilized in the development of diagnostic tools and imaging agents for CXCR4
Mechanism of Action
FC 131 exerts its effects by binding to the CXCR4 receptor, thereby blocking the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival. The molecular targets include the CXCR4 receptor and the associated G-protein coupled signaling pathways .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
FC 131 interacts with the CXCR4 receptor, triggering downstream signaling pathways that influence cell proliferation, chemotaxis, migration, and gene expression . The Arg2 and 2-Nal3 side chains of FC 131 interact with residues in transmembrane domains TM-3 and TM-5 respectively .
Cellular Effects
FC 131 significantly inhibits GH production and proliferation of GH3 somatotrope tumor cells in vitro . It also induces apoptosis of GH3 cells through activation of the caspase-3 pathway . FC 131 influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of FC 131 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Arg1 of FC 131 forms charge-charge interactions with Asp187 in ECL-2, while D-Tyr5 points to the extracellular side of CXCR4 .
Dosage Effects in Animal Models
Systemic administration of FC 131 inhibits the growth of GH3 cell xenografts in immunodeficient nude mice by inducing apoptosis and suppressing the proliferation of tumor cells . The effects of FC 131 vary with different dosages in animal models .
Metabolic Pathways
Given its role as a CXCR4 antagonist, it likely interacts with enzymes or cofactors within the CXCR4 signaling pathway .
Subcellular Localization
Given its role as a CXCR4 antagonist, it likely localizes to the cell membrane where CXCR4 receptors are predominantly found .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FC 131 involves the formation of a cyclopentapeptide structure. The key steps include the coupling of amino acids and the cyclization of the linear peptide. The amino acids involved are L-arginine, L-2-naphthylalanine, glycine, and D-tyrosine. The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation. The cyclization step is crucial and is often achieved under dilute conditions to favor intramolecular cyclization over intermolecular polymerization .
Industrial Production Methods
Industrial production of FC 131 may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of the peptide chain on a solid support. This method is advantageous for producing peptides with high purity and yield. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
FC 131 undergoes various chemical reactions, including:
Oxidation: The aromatic rings in the structure can undergo oxidation reactions.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aromatic rings can lead to the formation of quinones, while reduction of peptide bonds can yield amines .
Comparison with Similar Compounds
Similar Compounds
AMD3100: Another CXCR4 antagonist used in stem cell mobilization.
T140: A peptide-based CXCR4 antagonist with similar properties to FC 131.
BKT140: A derivative of T140 with enhanced potency and stability
Uniqueness of FC 131
FC 131 is unique due to its cyclopentapeptide structure, which provides high specificity and affinity for the CXCR4 receptor. This structural feature also contributes to its stability and resistance to enzymatic degradation, making it a promising candidate for therapeutic applications .
properties
IUPAC Name |
2-[3-[(2S,5S,8S,14R)-5-[3-(diaminomethylideneamino)propyl]-14-[(4-hydroxyphenyl)methyl]-8-(naphthalen-2-ylmethyl)-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]propyl]guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N11O6/c37-35(38)41-15-3-7-26-32(51)45-27(8-4-16-42-36(39)40)33(52)47-28(19-22-9-12-23-5-1-2-6-24(23)17-22)31(50)43-20-30(49)44-29(34(53)46-26)18-21-10-13-25(48)14-11-21/h1-2,5-6,9-14,17,26-29,48H,3-4,7-8,15-16,18-20H2,(H,43,50)(H,44,49)(H,45,51)(H,46,53)(H,47,52)(H4,37,38,41)(H4,39,40,42)/t26-,27-,28-,29+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBXBICVKLVYNKD-XFTNXAEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC3=CC=CC=C3C=C2)CCCN=C(N)N)CCCN=C(N)N)CC4=CC=C(C=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H47N11O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
729.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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